molecular formula C14H11Br2NO4S2 B11677791 2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11677791
M. Wt: 481.2 g/mol
InChI Key: XYKRXWPHPBJWPV-BJMVGYQFSA-N
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Description

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the ethoxyphenyl and bromine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-oxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11Br2NO4S2

Molecular Weight

481.2 g/mol

IUPAC Name

2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H11Br2NO4S2/c1-2-21-12-8(15)3-7(4-9(12)16)5-10-13(20)17(6-11(18)19)14(22)23-10/h3-5H,2,6H2,1H3,(H,18,19)/b10-5+

InChI Key

XYKRXWPHPBJWPV-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Br

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)CC(=O)O)Br

Origin of Product

United States

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